molecular formula C14H16O4S B8475277 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Cat. No. B8475277
M. Wt: 280.34 g/mol
InChI Key: FQOHMDPQTPNTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate is a useful research compound. Its molecular formula is C14H16O4S and its molecular weight is 280.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(7-Methoxynaphthalen-1-yl)ethyl methanesulfonate

Molecular Formula

C14H16O4S

Molecular Weight

280.34 g/mol

IUPAC Name

2-(7-methoxynaphthalen-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C14H16O4S/c1-17-13-7-6-11-4-3-5-12(14(11)10-13)8-9-18-19(2,15)16/h3-7,10H,8-9H2,1-2H3

InChI Key

FQOHMDPQTPNTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC=C2CCOS(=O)(=O)C)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250-cm3 flask, 4 g of 2-(7-methoxy-1-naphthyl)ethanol are dissolved in 100 cm3 of dichloromethane, and 3.3 cm3 of triethylamine are added. The mixture is cooled in an ice bath at -10° C. and 2.75 g of mesyl chloride are then added dropwise and with stirring. The mixture is left stirring for 30 minutes. The aqueous phase is extracted with 3 times 50 cm3 of dichloromethane, and the organic phase is washed with 3 times 20 cm3 of 1N hydrochloric acid solution and then with water, dried over potassium carbonate and evaporated. The oily residue is recrystallized.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(7-Methoxy-1-naphthyl)ethanol (25 mmol) and triethylamine (30 mmol) are dissolved in 50 ml of dichloromethane and the reaction mixture is cooled to 0° C. using an ice bath. Mesyl chloride (30 mmol) is added dropwise and the reaction mixture is stirred at ambient temperature for 2 hours and then poured into 100 ml of water. The organic phase is washed with 1M hydrochloric acid solution and then with water, dried over magnesium sulphate and evaporated. The oil obtained is precipitated from a mixture of diethyl ether/petroleum ether (1/1). The title product is filtered off under suction and then recrystallised from to diisopropyl ether.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

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